molecular formula C12H12O4 B098766 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione CAS No. 15231-78-4

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B098766
CAS No.: 15231-78-4
M. Wt: 220.22 g/mol
InChI Key: NTUAHNQWHPQAMB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C12H12O4 It is a member of the dioxane family and is characterized by its unique structure, which includes a dioxane ring substituted with dimethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione can be synthesized through several methods. One common synthetic route involves the reaction of malonic acid derivatives with acetone in the presence of a strong acid catalyst. The reaction typically proceeds through a condensation mechanism, forming the dioxane ring structure.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity starting materials and precise temperature control are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dioxane ring into more saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione involves its reactivity with various molecular targets. The dioxane ring structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione can be compared with other similar compounds, such as:

    2,2-Dimethyl-1,3-dioxane-4,6-dione:

    5-Phenyl-1,3-dioxane-4,6-dione: This compound lacks the dimethyl substitution, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, often referred to as a derivative of Meldrum's acid, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂O₄, with a molar mass of 220.22 g/mol. The compound features a dioxane structure characterized by two carbonyl groups and a phenyl substituent. It appears as a colorless crystalline solid and is notable for its potential applications in various chemical syntheses and biological studies .

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Involving Meldrum's acid and appropriate aldehydes.
  • Cyclization Reactions : Utilizing dicarbonyl compounds to form the dioxane ring structure.

These synthetic pathways highlight the compound's accessibility for laboratory research and further exploration in biological contexts .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Recent investigations have explored the compound's anticancer properties. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cell lines. For instance:

  • Cell Cycle Analysis : Treatment with the compound resulted in increased G2/M phase arrest in MDA-MB-436 breast cancer cells.
  • Apoptosis Induction : Flow cytometric analysis revealed an increase in early and late apoptotic cells upon treatment with this compound .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as a ligand for various enzymes or receptors.
  • Signal Pathway Modulation : It alters receptor signaling pathways that lead to cellular responses such as apoptosis and growth inhibition .

Study on Anticancer Effects

A study evaluated the effects of this compound on MDA-MB-436 cells:

TreatmentIC50 (µM)Cell Cycle Phase ArrestApoptotic Cells (%)
Control--0.14
Compound2.57G2/M0.27

This data illustrates the compound's effectiveness in inducing cell cycle arrest and apoptosis compared to control conditions .

Comparison with Similar Compounds

To understand its unique properties better, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
2-Methyl-5-phenyldioxaneDioxane derivativeLacks additional methyl group on the second carbon
1,3-DioxaneSimple dioxaneDoes not contain phenyl or carbonyl functionalities
5-(Phenyl)-1,3-dioxaneDioxane derivativeDifferent substitution pattern affecting reactivity
2,2-Dimethyl-1,3-dioxaneDioxane derivativeLacks phenyl group but has similar methyl substitutions

The presence of both methyl and phenyl groups enhances the reactivity and potential applications of this compound compared to these similar compounds .

Properties

IUPAC Name

2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUAHNQWHPQAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164996
Record name 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15231-78-4
Record name 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
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Record name 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
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Record name 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione
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Synthesis routes and methods

Procedure details

To 11.8 g (50 mmol) of phenylmalonic acid diethyl ester in 23 ml. of acetic anhydride there are added 0.5 ml. of concentrated H2SO4 and 20 ml. of acetone. The mixture is stirred at 25° C for 8 hours, water (250 ml.) is then added thereto and the mixture is stirred for 30 minutes. The obtained precipitate is washed with 250 ml. of water up to pH 6.5, dried under reduced pressure and dissolved in 100 ml. of chloroform. The organic solution is dried over anhydrous sodium sulfate, most of the solvent is evaporated under reduced pressure and 100 ml. of petroleum ether (50°-70° C) is added thereto. The suspension is stirred for 30 minutes and filtered. The precipitate is washed with 20 ml. of petroleum ether (50°-70° C) and dried over P2O5 under reduced pressure to yield 2.2-dimethyl-5-phenyl-1.3-dioxane-4.6-dione with the same characteristics as the compound described by P. J. Scheuer in J.A.C.S. 80, 4933-38 (1958).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the conformation of the dioxanedione ring in 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione?

A1: X-ray diffraction analysis revealed that the dioxanedione ring in this compound adopts a boat conformation. [] This non-planar conformation is also observed in other 5-substituted derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione. []

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